molecular formula C15H14O2 B6371345 5-(4-Acetylphenyl)-2-methylphenol CAS No. 1261976-32-2

5-(4-Acetylphenyl)-2-methylphenol

Cat. No.: B6371345
CAS No.: 1261976-32-2
M. Wt: 226.27 g/mol
InChI Key: BAQLQCJPNNNPSY-UHFFFAOYSA-N
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Description

5-(4-Acetylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It features a phenyl ring substituted with an acetyl group at the para position and a methyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Acetylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenol (o-cresol) with 4-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out in an anhydrous solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Acetylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The acetyl group can be reduced to an alcohol or further to a hydrocarbon.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-(4-acetylphenyl)-2-methylquinone.

    Reduction: Formation of 5-(4-hydroxyphenyl)-2-methylphenol or 5-(4-ethylphenyl)-2-methylphenol.

    Substitution: Formation of halogenated derivatives such as 5-(4-acetylphenyl)-2-methyl-4-bromophenol.

Scientific Research Applications

5-(4-Acetylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 5-(4-Acetylphenyl)-2-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The acetyl group may undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Acetylphenol: Lacks the methyl group at the ortho position, resulting in different chemical reactivity and biological activity.

    2-Methylphenol (o-Cresol): Lacks the acetyl group, leading to different applications and properties.

    4-Methylphenol (p-Cresol): Has the methyl group at the para position instead of the ortho position, affecting its chemical behavior.

Uniqueness

5-(4-Acetylphenyl)-2-methylphenol is unique due to the presence of both the acetyl and methyl groups on the phenol ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

1-[4-(3-hydroxy-4-methylphenyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-4-14(9-15(10)17)13-7-5-12(6-8-13)11(2)16/h3-9,17H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLQCJPNNNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683801
Record name 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261976-32-2
Record name 1-(3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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